N-cyclopropyl-1-pyrrolidinecarbothioamide
Overview
Description
N-cyclopropyl-1-pyrrolidinecarbothioamide, also known as CPP or CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-cyclopropyl-1-pyrrolidinecarbothioamide-115 exerts its pharmacological effects by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 increases the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain as a result of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 administration has been shown to lead to a variety of biochemical and physiological effects. These include a decrease in glutamate release, an increase in the expression of GABA receptors, and an increase in the activity of potassium channels. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in lab experiments is its high selectivity and potency. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 is its potential for toxicity at high doses, which may limit its therapeutic applications.
Future Directions
There are several future directions for research on N-cyclopropyl-1-pyrrolidinecarbothioamide-115. One potential area of research is the development of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to evaluate the safety and efficacy of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in human clinical trials. Additionally, research is needed to explore the potential of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Scientific Research Applications
N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive properties. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to enhance the efficacy of other antiepileptic drugs, such as valproic acid, in animal models.
properties
IUPAC Name |
N-cyclopropylpyrrolidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c11-8(9-7-3-4-7)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSTYKOZQNORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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